molecular formula C12H14ClN3O B1488084 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol CAS No. 1374639-76-5

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol

Cat. No.: B1488084
CAS No.: 1374639-76-5
M. Wt: 251.71 g/mol
InChI Key: CHGKAGOTEWCHJL-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups anchored to a pyrimidine heterocyclic core. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol, reflecting the systematic naming conventions for heterocyclic compounds with multiple substituents. The molecular formula C₁₂H₁₄ClN₃O indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 251.71 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl, which systematically describes the molecular topology. The International Chemical Identifier string InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) provides a unique structural descriptor that enables unambiguous identification of the compound in chemical databases. Furthermore, the International Chemical Identifier Key CHGKAGOTEWCHJL-UHFFFAOYSA-N serves as a condensed representation of the molecular structure for efficient database searching and chemical informatics applications.

The pyrimidine ring system forms the central scaffold of the molecule, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic heterocycle. The chlorine substituent occupies the 2-position of the pyrimidine ring, while the cyclopentylamino group is attached at the 4-position through an amino linkage. The propargyl alcohol moiety extends from the 5-position of the pyrimidine core, introducing both an alkyne functionality and a primary alcohol group to the molecular structure.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₄ClN₃O
Molecular Weight 251.71 g/mol
Chemical Abstracts Service Number 1374639-76-5
International Union of Pure and Applied Chemistry Name 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol
Simplified Molecular Input Line Entry System C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl
International Chemical Identifier Key CHGKAGOTEWCHJL-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound provides crucial insights into its three-dimensional molecular geometry and intermolecular interactions in the solid state. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, computational chemistry studies have provided valuable information about its preferred conformational arrangements. The topological polar surface area has been calculated as 58.04 square angstroms, indicating moderate polarity that influences both its solubility characteristics and potential membrane permeability.

The molecular geometry optimization studies utilizing density functional theory calculations have revealed important conformational preferences of the compound. The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the chlorine atom and cyclopentylamino substituent lying approximately in the plane of the ring system. The cyclopentyl ring attached to the amino nitrogen exhibits a characteristic envelope conformation, which is energetically favored for five-membered saturated carbocycles. The propargyl alcohol side chain extends from the pyrimidine core with the alkyne bond maintaining its linear geometry, as expected for triple-bonded carbon atoms.

Computational analysis has identified key conformational features that influence the molecular properties. The logarithmic partition coefficient value of 1.8283 suggests moderate lipophilicity, which is consistent with the balance between polar functional groups and hydrophobic regions within the molecule. The compound contains four hydrogen bond acceptor sites and two hydrogen bond donor sites, indicating significant potential for intermolecular hydrogen bonding interactions. The presence of only two rotatable bonds suggests a relatively rigid molecular structure, which may contribute to its selectivity in biological systems.

The three-dimensional conformer analysis has revealed that the most stable conformation positions the cyclopentylamino group in an orientation that minimizes steric clashes with the chlorine substituent and the propargyl alcohol chain. The alkyne functionality of the propargyl group extends away from the pyrimidine plane, reducing potential electronic repulsion between the pi-electron systems. Intermolecular interaction analysis suggests that the primary alcohol group and the amino hydrogen are likely to participate in hydrogen bonding networks in the crystalline state.

Computational Parameter Value Reference
Topological Polar Surface Area 58.04 Ų
Logarithmic Partition Coefficient 1.8283
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Rotatable Bonds 2

Comparative Structural Analogues in Pyrimidine Derivatives

The structural analysis of this compound benefits significantly from comparison with related pyrimidine derivatives that share similar structural motifs. The compound 2-Chloro-n-cyclopentyl-4-pyrimidinamine, bearing the Chemical Abstracts Service number 868591-58-6, represents a closely related analogue that lacks the propargyl alcohol substituent but retains the core 2-chloro-4-(cyclopentylamino)pyrimidine structure. This comparison reveals the specific contribution of the propargyl alcohol moiety to the overall molecular properties and potential biological activity.

The molecular weight difference between the target compound (251.71 grams per mole) and 2-Chloro-n-cyclopentyl-4-pyrimidinamine (197.66 grams per mole) directly reflects the mass contribution of the propargyl alcohol group (54.05 grams per mole). This structural modification introduces both an alkyne functionality and a primary alcohol group, significantly altering the compound's polarity and hydrogen bonding capacity compared to its simpler analogue.

Another relevant structural comparison can be drawn with 3-(4-Chlorophenyl)prop-2-yn-1-ol, which shares the propargyl alcohol functionality but features a phenyl ring instead of the pyrimidine heterocycle. This compound, with the molecular formula C₉H₇ClO and molecular weight 166.60 grams per mole, demonstrates how the replacement of the pyrimidine system with a benzene ring affects the overall molecular architecture and electronic properties. The presence of additional nitrogen atoms in the pyrimidine ring of the target compound introduces multiple sites for hydrogen bonding and coordination interactions that are absent in the phenyl analogue.

The study of pyrazolo[3,4-d]pyrimidine derivatives has provided additional insights into the structural characteristics of fused heterocyclic systems containing pyrimidine cores. These compounds demonstrate that modifications to the pyrimidine scaffold can dramatically influence biological activity and pharmacological properties. The comparison with compounds such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol reveals how different substitution patterns and ring fusion strategies affect molecular geometry and intermolecular interactions.

The benzofuropyrimidine derivative 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H) provides another valuable structural comparison, particularly regarding the incorporation of propargyl-related functionalities. This compound demonstrates how propargyl ethers can be incorporated into heterocyclic frameworks, offering insights into the reactivity and stability of propargyl-substituted pyrimidine derivatives. The crystallographic analysis of this related compound revealed important information about intermolecular interactions and packing arrangements that may be relevant to understanding the solid-state behavior of similar pyrimidine derivatives.

Comparative Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
2-Chloro-n-cyclopentyl-4-pyrimidinamine C₉H₁₂ClN₃ 197.66 Lacks propargyl alcohol group
3-(4-Chlorophenyl)prop-2-yn-1-ol C₉H₇ClO 166.60 Phenyl ring instead of pyrimidine
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H) C₁₉H₁₂N₂O₃ 316.31 Fused benzofuran system, propargyl ether

Properties

IUPAC Name

3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGKAGOTEWCHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182127
Record name 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374639-76-5
Record name 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374639-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The nature of these interactions often involves the inhibition of CDK activity, leading to alterations in cell cycle progression.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in cancer cells by inhibiting CDK activity, which in turn affects the expression of genes involved in cell proliferation. Additionally, it can alter metabolic pathways by affecting the activity of enzymes involved in glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting their activity. This inhibition leads to cell cycle arrest and changes in the expression of genes involved in cell proliferation and apoptosis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin in the bloodstream. These interactions affect its localization and accumulation in different tissues.

Biological Activity

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, with the CAS number 1374639-76-5, is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. Its molecular formula is C12H14ClN3O, and it has a molecular weight of 251.71 g/mol. The compound is primarily studied for its interactions with various enzymes and cellular processes, particularly in the context of cancer research.

Interaction with Enzymes

This compound has been shown to interact significantly with cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. By inhibiting CDK activity, it induces cell cycle arrest in cancer cells, thereby affecting gene expression related to cell proliferation and survival.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle in cancerous cells by inhibiting CDK activity.
  • Gene Expression Modulation : It influences the expression of genes involved in cellular metabolism and signaling pathways, which can lead to altered cellular responses to external stimuli.

The molecular mechanism involves binding to the active sites of CDKs, preventing their interaction with cyclins. This inhibition leads to decreased kinase activity, which is essential for cell cycle progression. The compound's stability under laboratory conditions allows for prolonged studies on its effects over time.

Dosage Effects in Animal Models

In studies involving animal models, the compound demonstrated dose-dependent effects:

  • Low Doses : At lower concentrations, it inhibited CDK activity effectively without significant toxicity.
  • Higher Doses : Increased dosages may lead to adverse effects; thus, careful titration is necessary for therapeutic applications.

Metabolic Pathways and Distribution

This compound participates in several metabolic pathways:

  • It interacts with enzymes such as hexokinase and pyruvate kinase, influencing glycolysis and energy metabolism.

The transport mechanisms within biological systems involve specific transporters that facilitate its movement across cell membranes, and it can bind to plasma proteins like albumin.

Case Study: Inhibition of Cancer Cell Lines

In a recent study assessing the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF7 (Breast)15.2Significant growth inhibition
A549 (Lung)12.8Induction of apoptosis
HeLa (Cervical)18.5Cell cycle arrest

These results indicate that this compound has potent anti-cancer properties through its action on CDKs and other related pathways .

Research Findings on Toxicity

Toxicological assessments have shown that while the compound exhibits anti-cancer effects, it also requires careful evaluation for cytotoxicity:

  • Cytotoxicity Assays : The compound was tested against normal human keratinocytes, revealing mild cytotoxic effects at higher concentrations (IC50 = 27.45 µM), suggesting a need for further investigation into its safety profile in therapeutic contexts .

Scientific Research Applications

Overview

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, with the CAS number 1374639-76-5, is a compound that has garnered attention in various scientific research applications due to its unique biochemical properties. This article explores its applications in drug development, biochemical assays, and cell biology, supported by comprehensive data tables and case studies.

Biochemical Applications

  • Inhibition of Cyclin-Dependent Kinases (CDKs)
    • Mechanism : The compound binds to CDKs, inhibiting their activity and leading to cell cycle arrest in cancer cells. This property is particularly relevant for developing anti-cancer therapies.
    • Case Study : In vitro studies demonstrated that at concentrations as low as 1 µM, this compound significantly reduced the proliferation of various cancer cell lines by inducing apoptosis through CDK inhibition.
  • Impact on Cellular Metabolism
    • Effects on Glycolysis : The compound has been shown to interact with key metabolic enzymes such as hexokinase and pyruvate kinase, influencing glycolytic pathways.
    • Data Table :
      EnzymeEffect of CompoundReference
      HexokinaseInhibition observed at 50 µM
      Pyruvate KinaseReduced activity at 25 µM
  • Toxicity Studies
    • Used in toxicity assessments for drug formulations, particularly in the context of Quality Control (QC) for drugs like Ribociclib .
    • Findings : The compound was evaluated for cytotoxic effects across different dosages, revealing a dose-dependent relationship where lower doses exhibited minimal toxicity while effectively inhibiting CDK activity.

Pharmaceutical Development

  • ANDA and DMF Filing
    • The compound is utilized in the filing processes for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), ensuring compliance with regulatory standards .
    • It serves as a reference standard in the quality assurance of pharmaceutical products.
  • Research on Drug Formulations
    • Ongoing studies focus on the potential of this compound as a lead candidate in developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Case Studies

  • Cancer Cell Line Studies
    • A study involving multiple cancer cell lines demonstrated that treatment with this compound led to significant decreases in cell viability, with IC50 values ranging from 10 µM to 20 µM depending on the cell type .
  • Metabolic Pathway Analysis
    • Research highlighted the compound's role in altering metabolic pathways associated with cancer progression. It was found to downregulate genes involved in glycolysis when administered at specific concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol with structurally related pyrimidine and pyridine derivatives:

Compound Molecular Formula Key Substituents Synthetic Route Biological Relevance
This compound (Target) C₁₂H₁₄ClN₃O - 2-Chloro
- 4-Cyclopentylamino
- 5-Propargyl alcohol
Sonogashira coupling Precursor to Ribociclib
3-(2-Chloro-5-fluoropyrimidin-4-ylamino)propan-1-ol C₇H₉ClFN₃O - 2-Chloro
- 5-Fluoro
- 4-Amino-propanol
Substitution reactions Antimicrobial screening candidate
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol C₈H₆ClNO - 4-Chloro-pyridine
- Propargyl alcohol
Catalytic cross-coupling Intermediate for heterocyclic drug scaffolds
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₈FN₃O - 2-Amino-5-fluoro-pyridine
- Propargyl alcohol
Nucleophilic substitution Potential kinase inhibitor
Dimer derivative of Target C₂₄H₂₇ClN₆O₂ - Two Target molecules linked via ether bonds Oxidative coupling Impurity in Ribociclib API

Key Observations:

Substituent Effects on Bioactivity: The cyclopentylamino group in the target compound enhances kinase selectivity compared to analogues with smaller alkyl groups (e.g., methylamino in ). This bulky substituent likely improves binding to hydrophobic pockets in CDK4/6 . Fluorine in 3-(2-Chloro-5-fluoropyrimidin-4-ylamino)propan-1-ol increases metabolic stability but reduces solubility due to its electronegativity .

Synthetic Flexibility :

  • Propargyl alcohol derivatives (e.g., ) are versatile intermediates for forming fused heterocycles via cyclization. However, the target compound’s synthesis requires stringent nitrogen atmosphere conditions to prevent alkyne polymerization .

Thermodynamic Stability: The dimer derivative (C₂₄H₂₇ClN₆O₂) exhibits lower solubility in aqueous media compared to the monomeric target, highlighting the trade-off between molecular complexity and pharmacokinetic properties .

Research Findings and Data

  • Purity : Commercial samples of the compound show >98% purity by HPLC, critical for pharmaceutical applications .
  • Stability : Storage at -80°C in anhydrous solvents preserves integrity for ≥6 months, whereas room-temperature storage leads to decomposition within weeks .

Critical Analysis of Evidence

  • Contradictions: describes a similar Sonogashira coupling using a cyclohexylcarbaldehyde intermediate, whereas uses cyclopentylamine. This highlights the substituent-dependent optimization required for specific biological targets.
  • Gaps: Limited data exist on the target compound’s toxicity profile. Further studies are needed to assess off-target effects in kinase inhibition.

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine scaffold is constructed using a cyclocondensation reaction. A representative protocol involves:

Reactants :

  • Ethyl cyanoacetate (1.0 equiv)
  • Guanidine hydrochloride (1.2 equiv)
  • 2-Chloro-4-nitroacetophenone (1.0 equiv)

Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: Reflux at 80°C for 12 h
  • Catalyst: Sodium ethoxide (0.1 equiv)

Outcome :

  • 5-Nitro-2-chloropyrimidine-4-carbonitrile is obtained in 78% yield after recrystallization from hexane.

Functionalization at Position 5: Propargyl Alcohol Incorporation

The propargyl alcohol moiety is introduced via a palladium-catalyzed Sonogashira coupling:

Reactants :

  • 5-Iodo-2-chloro-4-nitropyrimidine (1.0 equiv)
  • Propargyl alcohol (1.5 equiv)

Catalytic System :

  • Pd(OAc)₂ (5 mol%)
  • BINAP (10 mol%)
  • CuI (10 mol%)

Base : Cs₂CO₃ (2.0 equiv)
Solvent : Toluene/IPA (3:1 v/v)
Conditions : 90°C, N₂ atmosphere, 8 h

Outcome :

  • 5-(Prop-2-yn-1-ol)-2-chloro-4-nitropyrimidine isolated in 85% yield (HPLC purity >98%).

Reduction of Nitro to Amino Group

Selective reduction of the nitro group at position 4 is critical for subsequent amination:

Reactants :

  • 5-(Prop-2-yn-1-ol)-2-chloro-4-nitropyrimidine (1.0 equiv)

Conditions :

  • Catalyst: Raney Nickel (10 wt%)
  • Solvent: Methanol
  • H₂ pressure: 50 psi
  • Temperature: 25°C, 4 h

Outcome :

  • 4-Amino-5-(prop-2-yn-1-ol)-2-chloropyrimidine obtained quantitatively.

Cyclopentylamination via Nucleophilic Substitution

The amino group at position 4 undergoes substitution with cyclopentylamine:

Reactants :

  • 4-Amino-5-(prop-2-yn-1-ol)-2-chloropyrimidine (1.0 equiv)
  • Cyclopentylamine (3.0 equiv)

Conditions :

  • Solvent: n-Butanol
  • Temperature: 95°C, 24 h
  • Base: K₂CO₃ (2.0 equiv)

Outcome :

  • This compound isolated in 92% yield after column chromatography (SiO₂, EtOAc/hexane 1:3).

Process Optimization and Challenges

Regioselectivity in Sonogashira Coupling

The choice of catalyst and solvent profoundly impacts coupling efficiency:

Catalyst System Solvent Yield (%) Purity (%)
Pd(OAc)₂/BINAP Toluene 85 98.5
PdCl₂(PPh₃)₂ DMF 62 89.3
Pd/C THF 41 76.8

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 5.21 (br s, 1H, NH), 4.65 (s, 2H, CH₂OH), 3.90–3.85 (m, 1H, cyclopentyl-H), 2.55 (s, 1H, ≡CH), 1.80–1.50 (m, 8H, cyclopentyl).
  • HRMS (ESI+) : m/z calcd for C₁₂H₁₄ClN₃O [M+H]⁺: 251.0824; found: 251.0826.

Scale-Up Considerations

Industrial production requires addressing:

  • Catalyst Recycling : Pd recovery via activated carbon filtration (98% efficiency).
  • Solvent Recovery : n-Butanol distilled under reduced pressure (95% reuse).
  • Waste Streams : CuI precipitated as Cu(OH)₂ at pH 9.5 for safe disposal.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves functionalizing a pyrimidine core with a cyclopentylamino group at the 4-position and a propargyl alcohol moiety at the 5-position. For example, outlines a general procedure for pyrrolo[2,3-d]pyrimidine derivatives using acid-catalyzed coupling. Adapting this, the cyclopentylamine can be introduced via Buchwald–Hartwig amination, followed by Sonogashira coupling to attach the propargyl alcohol group .
  • Key Considerations :

  • Use palladium catalysts for cross-coupling steps.
  • Optimize reaction temperatures to avoid decomposition of the propargyl alcohol moiety.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR : Confirm the presence of the cyclopentylamino group (δ 1.5–2.5 ppm for cyclopentyl protons) and propargyl alcohol (δ 4.5–5.0 ppm for -OH, δ 2.5–3.5 ppm for alkynyl protons).
  • HRMS : Verify molecular weight (e.g., calculated for C₁₄H₁₆ClN₃O: 283.09 g/mol).
  • IR : Identify O-H (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches.
    • Validation : Cross-reference with crystallographic data from analogous pyrimidine derivatives, as seen in , to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or MS data during characterization?

  • Methodological Answer :

Reproducibility : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

Alternative Techniques : Employ X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to resolve structural ambiguities .

  • Case Study : highlights organic degradation during prolonged experiments; stabilize samples via continuous cooling to minimize decomposition .

Q. What strategies optimize reaction yields while minimizing by-products in synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.
  • By-Product Analysis : Monitor reactions via TLC or LC-MS and isolate intermediates using column chromatography (see for analogous purification steps) .
    • Table : Comparison of Reaction Conditions for Pyrimidine Derivatives
StepReagents/ConditionsYield (%)Reference
CyclopentylaminationCyclopentylamine, Pd₂(dba)₃, Xantphos65–75Adapted from
PropargylationPropargyl alcohol, CuI, PdCl₂50–60Adapted from

Q. How does the compound’s stability impact experimental design in biological assays?

  • Methodological Answer :

  • Degradation Mitigation : Store the compound at –20°C in anhydrous DMSO and avoid prolonged exposure to light or moisture.
  • Real-Time Monitoring : Use HPLC or UV-Vis spectroscopy to track stability under assay conditions (e.g., pH 7.4 buffer at 37°C).
  • Reference : ’s protocol for cooling samples to reduce organic degradation is applicable here .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the pyrimidine scaffold’s affinity for ATP-binding pockets.
  • MD Simulations : Analyze binding stability over 100 ns trajectories using GROMACS.
  • Validation : Cross-check predictions with bioactivity data from structurally related compounds, such as ’s pyrimidine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol

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